molecular formula C9H7FN2O B039446 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118469-08-2

1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No. B039446
M. Wt: 178.16 g/mol
InChI Key: VTQOBFGEGKBEAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds like 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde, typically involves the condensation of 1,2-benzenediamine (o-phenylenediamine) with aldehydes. This process has been extensively studied, with numerous novel methods developed over the years to enhance efficiency and yield. For example, Nguyen Thi Chung et al. (2023) offer a comprehensive review of the synthesis techniques for benzimidazole derivatives, highlighting the evolution of synthesis methods and the exploration of reaction mechanisms within this chemical class (Nguyen Thi Chung, V. C. Dung, & D. Duc, 2023).

Molecular Structure Analysis

The molecular structure of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde is characterized by the presence of a fluoromethyl group attached to the benzimidazole core. This structural feature is significant as the monofluoromethyl group modifies the compound's properties, making it a subject of interest for modifying molecular properties in synthetic medical chemistry. The review by M. Y. Moskalik (2023) on monofluoromethylation of N-heterocyclic compounds provides insights into the methodologies for introducing the CH2F moiety into N-containing heterocycles, including benzimidazoles, underlining the versatility and significance of the fluoromethyl group in medicinal chemistry (M. Y. Moskalik, 2023).

Chemical Reactions and Properties

The chemical reactivity of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde involves its ability to undergo various chemical transformations, such as nucleophilic substitutions and electrophilic additions, due to the active sites present in its structure. The presence of the aldehyde group makes it a candidate for further functionalization through reactions like the Michael addition, where benzotriazole-stabilized carbanions can be added to Michael acceptors, demonstrating the compound's versatility in chemical synthesis (A. Katritzky & M. Qi, 1998).

Physical Properties Analysis

The physical properties of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The incorporation of the fluoromethyl group impacts its physical behavior, affecting its solubility in organic solvents and its crystalline form. Detailed studies on the crystal structures of related compounds, like metal(II) 2-fluorobenzoate complexes, provide insights into how specific substitutions on the benzene ring influence the overall physical properties and structural stability of such compounds (F. E. Öztürkkan & H. Necefoğlu, 2022).

Chemical Properties Analysis

The chemical properties of 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde are characterized by its reactivity towards various chemical agents and conditions. Its fluoromethyl group and aldehyde function play crucial roles in its chemical behavior, enabling a wide range of reactions applicable in synthetic chemistry and drug development. Studies like those by Lande Abhishek Sopan and Deshmukh Bhakti Bhausaheb (2023) on the synthesis of imidazole derivatives highlight the potential chemical transformations and the significance of such compounds in pharmaceutical applications (Lande Abhishek Sopan & Deshmukh Bhakti Bhausaheb, 2023).

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with structural similarities to 1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde often involves crystallography to determine their molecular and crystal structure. For example, the crystal structure of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde was determined by X-ray crystallography, providing detailed insights into its geometric configuration (Selvanayagam et al., 2010).

Synthetic Applications

Such compounds are frequently used in the synthesis of complex molecules, demonstrating the versatility of imidazole derivatives in organic synthesis. For instance, the synthesis and characterization of some new 4-methyl-5-imidazole carbaldehyde derivatives highlight the role of imidazole derivatives as building blocks in medicinal chemistry (Orhan et al., 2019).

Coordination Chemistry and Luminescence

Imidazole derivatives are also pivotal in coordination chemistry, where they act as ligands to form metal complexes with intriguing photoluminescence properties. Research into zinc(II) mononuclear complexes using a related ligand showcases how these complexes' structural variations can influence luminescence, hinting at potential applications in materials science and sensor technology (Li et al., 2019).

Potential for Non-Linear Optical (NLO) Materials

Investigations into the electronic properties and NLO potential of related benzimidazole derivatives underscore the applicability of such compounds in developing new NLO materials. These studies combine experimental and theoretical approaches to highlight the significant NLO responses and intramolecular charge transfer excited states of these molecules (Manikandan et al., 2019).

Safety And Hazards

According to the safety data sheet, imidazole-2-carboxaldehyde causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole and its derivatives encompass a vast range of medical activities. Due to the peculiar structural characteristic of the imidazole scaffold with a worthy electron-rich feature, it is advantageous for imidazole groups to combine with various receptors and enzymes in biological systems, thereby showing a variety of biological activities . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable .

properties

IUPAC Name

1-(fluoromethyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-6-12-8-4-2-1-3-7(8)11-9(12)5-13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQOBFGEGKBEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CF)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567802
Record name 1-(Fluoromethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde

CAS RN

118469-08-2
Record name 1-(Fluoromethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the procedure of Example 10B and starting with 2.87 g of 1-fluoromethyl-2-methylbenzimidazole and 1.94 g of selenium dioxide in 50 ml of dioxane, 2.58 g of the desired product was isolated.
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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